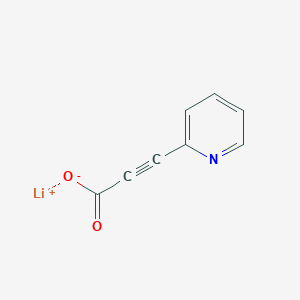

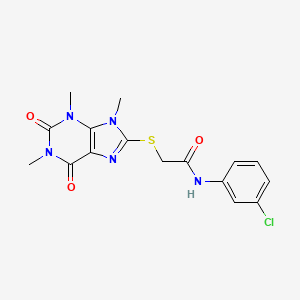

![molecular formula C14H13N3OS2 B2494151 5,6-二甲基-3-(吡啶-2-基甲基)-2-硫代-3H,4H-噻吩[2,3-d]嘧啶-4-酮 CAS No. 861239-58-9](/img/structure/B2494151.png)

5,6-二甲基-3-(吡啶-2-基甲基)-2-硫代-3H,4H-噻吩[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives involves several steps, including condensation reactions, functional group transformations, and cyclization processes. For instance, a green approach for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction has been reported, emphasizing step economy and reduced environmental impact (Shi et al., 2018). Additionally, compounds within this family have been synthesized via the reaction of different precursors under both conventional and heterogeneous conditions, showcasing the versatility of synthetic methods available for these heterocycles (Bassyouni & Fathalla, 2013).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by X-ray crystallography and computational studies. These analyses reveal the planarity of the thieno[2,3-d]pyrimidin-4-one unit and its coplanarity with attached rings, as well as the presence of weak intermolecular hydrogen bonds forming networks (Bozorov et al., 2010).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aromatic aldehydes and furfural, showcasing their reactivity towards forming a range of derivatives with potential biological activities (Elmuradov et al., 2011). Their reactivity with nitrating agents has also been explored, revealing the influence of substituents on reaction outcomes (Mamarakhmonov et al., 2016).

科学研究应用

Synthesis and Structural Investigations

Facile Synthesis of New Ring Systems: 该化合物已被用于合成复杂的杂环系统,如Isoxazolo[5′,4′:4,5]Thiazolo[3,2-a]Thieno Pyrimidines,展示了它在创造新环结构方面的多功能性 (Abdel-fattah et al., 1998)。

Development of Pyridothienopyrimidines: 该化合物在合成新的Thieno[2,3-b]pyridines和Pyrimidino[4',5':4,5]Thieno[2,3-b]Pyridine方面起着关键作用,突显了它在创造具有潜在生物应用的复杂分子中的作用 (Abdelriheem et al., 2015)。

Synthesis of Sulfanyl Pyrimidin-4(3H)-One Derivatives: 合成各种杂环硫代嘧啶-4(3H)-酮衍生物,展示了它在创造可能具有生物学意义的多样化化学实体中的潜力 (Bassyouni & Fathalla, 2013)。

Creating Fused Heterocycles: 它用于基于Thieno[2,3-b]Pyridine形成融合的杂环,说明了它在构建具有潜在药用相关性的复杂分子结构中的实用性 (El-Essawy et al., 2010)。

Formation of Novel Pyrimidines and Triazines: 该化合物在合成新型Pyrimidines和Triazines方面至关重要,这对于开发新的治疗剂至关重要 (Abdel-rahman et al., 2002)。

Quantum Chemical Studies

- Quantum Chemical Analysis: 它的电子结构和反应性已被研究,为了解其化学性质和在药物设计中的潜在应用提供了见解 (Mamarahmonov et al., 2014)。

属性

IUPAC Name |

5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c1-8-9(2)20-12-11(8)13(18)17(14(19)16-12)7-10-5-3-4-6-15-10/h3-6H,7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJOGNALLHYNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)CC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

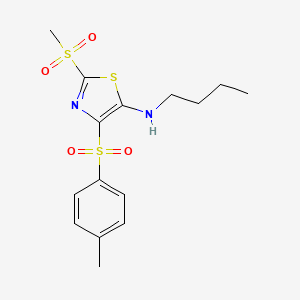

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)

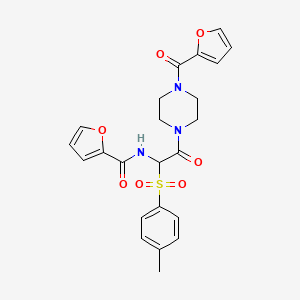

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)

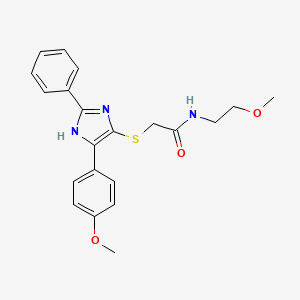

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)